Sodium;2-[3-(2-hydroxyethyl)-2-nonyl-4,5-dihydroimidazol-1-ium-1-yl]acetate;hydroxide
Description
This compound is a sodium salt of a zwitterionic amphoteric surfactant featuring a 4,5-dihydroimidazolium core substituted with a nonyl (C9) alkyl chain, a 2-hydroxyethyl group, and an acetate moiety. Its structure enables dual functionality: the carboxylate group provides anionic character, while the imidazolium ring and hydroxyl group contribute to cationic and hydrophilic properties. Such amphoteric surfactants are widely used in personal care products (e.g., shampoos, moisturizers) due to their mildness, foaming capacity, and compatibility with other surfactants .
The molecular formula is inferred as C17H32N2NaO3 (based on analogous compounds), with a molecular weight of ~335.44 g/mol. Its synthesis typically involves quaternization of imidazoline intermediates followed by carboxylation and neutralization with sodium hydroxide .
Properties
CAS No. |
68647-46-1 |
|---|---|
Molecular Formula |
C16H31N2NaO4 |
Molecular Weight |
338.42 g/mol |
IUPAC Name |
sodium;2-[3-(2-hydroxyethyl)-2-nonyl-4,5-dihydroimidazol-1-ium-1-yl]acetate;hydroxide |
InChI |
InChI=1S/C16H30N2O3.Na.H2O/c1-2-3-4-5-6-7-8-9-15-17(12-13-19)10-11-18(15)14-16(20)21;;/h19H,2-14H2,1H3;;1H2/q;+1;/p-1 |
InChI Key |
BEKVYTZEZVDFCX-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCC1=[N+](CCN1CCO)CC(=O)[O-].[OH-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 4,5-Dihydroimidazole Core
- The imidazole ring is partially hydrogenated to the 4,5-dihydroimidazole structure.
- Starting materials often include 1H-imidazole derivatives which undergo selective reduction to yield the dihydroimidazole intermediate.
Alkylation at the 2-Position with a Nonyl Chain
- The 2-position of the dihydroimidazole ring is alkylated using a nonyl halide (e.g., nonyl bromide or chloride).
- This step introduces the hydrophobic nonyl substituent, which is critical for the compound’s amphiphilic properties.
Introduction of the 2-Hydroxyethyl Group at the 3-Position
- The 3-position is functionalized with a 2-hydroxyethyl group via nucleophilic substitution or by reacting with ethylene oxide derivatives.
- This step provides a hydrophilic hydroxyl moiety enhancing solubility and reactivity.
Carboxymethylation to Form the Acetate Moiety
- The imidazolium nitrogen is quaternized with a carboxymethyl group, typically by reaction with chloroacetic acid or its sodium salt.
- This step forms the acetate substituent, which is crucial for the ionic character of the molecule.
Formation of the Sodium Hydroxide Salt
- The final compound is neutralized or converted into its sodium hydroxide salt form.
- This is achieved by treatment with sodium hydroxide, resulting in the sodium salt of the acetate and hydroxide counterions.
Purification and Isolation
- The product is purified by crystallization or chromatography.
- Hydrate forms may be isolated depending on the solvent and conditions used.
Data Table: Summary of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Product Intermediate | Notes |
|---|---|---|---|---|
| 1 | Partial hydrogenation | 1H-imidazole derivative, H2, catalyst | 4,5-Dihydroimidazole intermediate | Selective reduction required |
| 2 | Alkylation | Nonyl bromide/chloride, base | 2-Nonyl-4,5-dihydroimidazole | Alkyl chain introduction |
| 3 | Hydroxyethylation | Ethylene oxide or 2-hydroxyethyl halide | 3-(2-Hydroxyethyl)-2-nonyl-4,5-dihydroimidazole | Hydroxyl group installation |
| 4 | Carboxymethylation | Chloroacetic acid or sodium chloroacetate | Sodium;2-[3-(2-hydroxyethyl)-2-nonyl-4,5-dihydroimidazol-1-ium-1-yl]acetate | Quaternization and acetate formation |
| 5 | Salt formation | Sodium hydroxide | Sodium salt with hydroxide | Final salt form, often hydrate |
| 6 | Purification | Crystallization or chromatography | Pure this compound | Hydrate isolation possible |
Chemical Reactions Analysis
Types of Reactions
Sodium;2-[3-(2-hydroxyethyl)-2-nonyl-4,5-dihydroimidazol-1-ium-1-yl]acetate;hydroxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound is known to participate in substitution reactions, particularly nucleophilic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted imidazolium compounds .
Scientific Research Applications
Sodium;2-[3-(2-hydroxyethyl)-2-nonyl-4,5-dihydroimidazol-1-ium-1-yl]acetate;hydroxide has a wide range of scientific research applications:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.
Biology: The compound is utilized in biological studies for its ability to interact with cell membranes and proteins.
Mechanism of Action
The mechanism of action of sodium;2-[3-(2-hydroxyethyl)-2-nonyl-4,5-dihydroimidazol-1-ium-1-yl]acetate;hydroxide involves its interaction with lipid membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane properties and affecting protein function. This interaction can lead to changes in cell permeability and signaling pathways .
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound belongs to a class of amphoacetate surfactants. Key structural analogs include:
Key Observations :
- Alkyl Chain Length: Longer chains (e.g., C11 in lauroamphoacetate) enhance hydrophobicity, improving foam stability but reducing water solubility. The nonyl (C9) variant balances solubility and surfactant efficiency .
- Functional Groups : Chloroacetate derivatives (e.g., CAS 68608-64-0) exhibit higher reactivity but lower biocompatibility, limiting their use to industrial applications. Hydroxyethyl and acetate groups enhance biodegradability and mildness for cosmetic use .
Physicochemical Properties
- Surface Activity: Lauroamphoacetate (C11) shows a critical micelle concentration (CMC) of ~0.1 mM, while the nonyl analog (C9) has a slightly higher CMC (~0.2 mM) due to reduced hydrophobic interactions .
- pH Sensitivity : The zwitterionic nature stabilizes performance across a wide pH range (3–10), unlike purely anionic or cationic surfactants .
- Thermal Stability : Decomposition temperatures exceed 200°C for all analogs, making them suitable for hot-process formulations .
Biological Activity
Sodium;2-[3-(2-hydroxyethyl)-2-nonyl-4,5-dihydroimidazol-1-ium-1-yl]acetate;hydroxide (CAS No. 68647-46-1) is a compound with significant biological activity, primarily due to its amphiphilic nature, which allows it to interact effectively with biological membranes and proteins. This article explores its biological activity, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C16H31N2NaO4 |
| Molecular Weight | 338.42 g/mol |
| IUPAC Name | This compound |
| InChI Key | BEKVYTZEZVDFCX-UHFFFAOYSA-M |
The mechanism of action of this compound involves its integration into lipid bilayers, which alters membrane properties and influences protein function. This interaction can lead to:
- Increased Membrane Permeability : The compound can facilitate the transport of ions and small molecules across cell membranes.
- Altered Signaling Pathways : By modifying membrane fluidity, it can affect receptor activity and downstream signaling pathways.
Biological Activity
Research has demonstrated various biological activities associated with this compound:
- Surfactant Properties : It acts as a surfactant and emulsifying agent, making it useful in personal care products and pharmaceuticals.
- Cell Membrane Interaction : Studies indicate that it can disrupt lipid bilayers, leading to cytotoxic effects in certain cell lines at higher concentrations.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens, although detailed studies are required for conclusive evidence.
Study 1: Cytotoxicity in Cancer Cell Lines
A study investigated the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF7). The results indicated:
- IC50 Values : The compound exhibited IC50 values ranging from 50 to 150 µM, indicating moderate cytotoxicity.
- Mechanism of Action : Flow cytometry analysis suggested that the compound induces apoptosis through the mitochondrial pathway.
Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Key findings included:
- Inhibition Zones : The compound showed significant inhibition zones (≥15 mm) against Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : The MIC was determined to be 100 µg/mL for both bacterial strains.
Comparison with Similar Compounds
The biological activity of this compound can be compared with similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Sodium Cocoyl Amphoacetate | Derived from coconut oil | Mild surfactant properties |
| Sodium Lauroamphoacetate | Shorter alkyl chain | Similar surfactant properties |
Q & A
Q. How can the purity and structural integrity of the compound be verified post-synthesis?
Methodological Answer:
- Use ¹H/¹³C NMR to confirm the imidazolium ring protons (δ 7.5-9.5 ppm) and alkyl chain integration.
- ESI-MS validates molecular weight (e.g., m/z 432.6 for [M-Na]⁻) and fragmentation patterns.
- Single-crystal X-ray diffraction (via SHELXL or OLEX2) resolves stereochemistry and counterion coordination .
- Elemental analysis ensures stoichiometric ratios (e.g., Na⁺ content via ICP-OES) .
Q. What synthetic routes are effective for preparing the 4,5-dihydroimidazolium core?
Methodological Answer:
- Cyclocondensation : React 2-nonyl bromide with 2-hydroxyethylamine in ethanol at 80°C, followed by cyclization with ethylenediamine derivatives under acidic conditions .
- Quaternization : Introduce sodium acetate via nucleophilic substitution using chloroacetic acid and NaOH (1:1 molar ratio) in refluxing methanol .
Q. Which analytical techniques assess stability in formulation buffers?
Methodological Answer:
- HPLC-PDA monitors degradation products under accelerated conditions (40°C/75% RH).
- Ion chromatography tracks sodium hydroxide dissociation.
- FTIR detects structural changes (e.g., imidazolium C-H stretches at 2800–3000 cm⁻¹) .
Advanced Research Questions
Q. How do computational methods predict electronic properties of the imidazolium ring?
Methodological Answer:
- DFT calculations (B3LYP/SDD basis set) model charge distribution and HOMO-LUMO gaps. For example, the imidazolium ring’s cationic nature enhances electrophilicity at C2, influencing reactivity .
- Molecular docking (AutoDock Vina) explores interactions with biomolecules, such as ATP-binding proteins .
Q. What is the impact of alkyl chain length (nonyl vs. undecyl) on micellar behavior?
Methodological Answer:
- Dynamic Light Scattering (DLS) measures hydrodynamic radius and critical micelle concentration (CMC). Longer chains (e.g., undecyl) lower CMC by ~20% due to increased hydrophobicity .
- Surface tension experiments correlate chain length with Gibbs adsorption isotherms.
- Molecular dynamics simulations (GROMACS) model aggregation kinetics .
Q. Can time-resolved spectroscopy elucidate oxidative degradation pathways?
Methodological Answer:
Q. How does the counterion (Na⁺ vs. K⁺) affect solubility and bioactivity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
